molecular formula C24H21ClN2O2 B11324254 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11324254
M. Wt: 404.9 g/mol
InChI Key: CURHCDJFKJNOFF-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a chlorophenyl group and a phenoxyacetamide group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide typically involves the coupling of an indole derivative with a chlorophenyl compound and a phenoxyacetamide group. One common method involves the use of tryptamine and a chlorophenyl acetic acid derivative, followed by amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in regulating various physiological processes . Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide is unique due to its combination of a chlorophenyl group and a phenoxyacetamide group, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C24H21ClN2O2/c25-22-12-6-4-10-18(22)20(21-14-26-23-13-7-5-11-19(21)23)15-27-24(28)16-29-17-8-2-1-3-9-17/h1-14,20,26H,15-16H2,(H,27,28)

InChI Key

CURHCDJFKJNOFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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